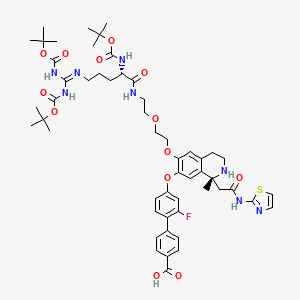

PCSK9 ligand 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H69FN8O13S |

|---|---|

Molecular Weight |

1077.2 g/mol |

IUPAC Name |

4-[4-[[(1R)-6-[2-[2-[[(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid |

InChI |

InChI=1S/C53H69FN8O13S/c1-50(2,3)73-47(67)59-39(12-11-20-56-45(61-48(68)74-51(4,5)6)62-49(69)75-52(7,8)9)43(64)55-22-24-70-25-26-71-40-28-34-19-21-58-53(10,31-42(63)60-46-57-23-27-76-46)37(34)30-41(40)72-35-17-18-36(38(54)29-35)32-13-15-33(16-14-32)44(65)66/h13-18,23,27-30,39,58H,11-12,19-22,24-26,31H2,1-10H3,(H,55,64)(H,59,67)(H,65,66)(H,57,60,63)(H2,56,61,62,68,69)/t39-,53+/m0/s1 |

InChI Key |

BOAJXEFAPWTSFX-FXASYPJLSA-N |

Isomeric SMILES |

C[C@]1(C2=CC(=C(C=C2CCN1)OCCOCCNC(=O)[C@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)OC3=CC(=C(C=C3)C4=CC=C(C=C4)C(=O)O)F)CC(=O)NC5=NC=CS5 |

Canonical SMILES |

CC1(C2=CC(=C(C=C2CCN1)OCCOCCNC(=O)C(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)OC3=CC(=C(C=C3)C4=CC=C(C=C4)C(=O)O)F)CC(=O)NC5=NC=CS5 |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Role of PCSK9 in Cholesterol Homeostasis

An In-depth Technical Guide on the Core Mechanism of Action of PCSK9 Inhibition

For: Researchers, Scientists, and Drug Development Professionals

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a secreted serine protease that has emerged as a central regulator of cholesterol metabolism.[1] Primarily synthesized and secreted by the liver, PCSK9 post-translationally regulates the abundance of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2] By controlling the number of available LDLRs, PCSK9 dictates the rate of clearance of circulating low-density lipoprotein cholesterol (LDL-C).[1][2]

Genetic studies have cemented the clinical significance of PCSK9; gain-of-function mutations are linked to familial hypercholesterolemia, while loss-of-function mutations are associated with low LDL-C levels and a significantly reduced risk of cardiovascular disease.[3] This inverse relationship between PCSK9 activity and cardiovascular health has made it a prime therapeutic target. "PCSK9 Ligand 1" represents a class of inhibitory molecules designed to block PCSK9 function, thereby increasing LDLR availability and promoting the clearance of LDL-C from circulation. This guide delineates the core mechanism of PCSK9, the inhibitory action of therapeutic ligands, and the key experimental methodologies used in their characterization.

The Molecular Mechanism of PCSK9-Mediated LDLR Degradation

PCSK9 reduces cell surface LDLR levels through a sophisticated degradation pathway that intercepts the receptor's normal recycling process. This occurs primarily via an extracellular pathway, with a secondary intracellular route also described.

2.1 Extracellular Degradation Pathway The predominant mechanism involves the interaction of circulating PCSK9 with the LDLR on the hepatocyte surface.

-

Binding and Internalization : Secreted PCSK9 binds directly to the Epidermal Growth Factor-like repeat A (EGF-A) domain of the LDLR.[2][4] The PCSK9-LDLR complex is then internalized into the cell through clathrin-mediated endocytosis and trafficked to the endosome.[5]

-

Inhibition of Recycling : Inside the acidic environment of the endosome (pH ~5.5), the binding affinity between PCSK9 and the LDLR increases substantially.[1][6] This high-affinity interaction prevents the necessary conformational changes that would normally cause the LDLR to release its ligand (LDL) and recycle back to the cell surface.[6][7]

-

Lysosomal Targeting : By remaining bound, PCSK9 effectively hijacks the receptor. The entire PCSK9-LDLR complex is subsequently trafficked from the endosome to the lysosome, where both proteins are degraded.[2][6] Each PCSK9 molecule can thus eliminate one LDLR molecule that would have otherwise been recycled approximately 150 times.[1]

2.2 Intracellular Degradation Pathway PCSK9 can also act on newly synthesized LDLRs before they reach the cell surface. In this intracellular pathway, nascent PCSK9 binds to nascent LDLR within the trans-Golgi Network and directly diverts the receptor to the lysosome for degradation, preventing it from ever reaching the plasma membrane.[2]

2.3 The Role of Sorting Nexin 17 (SNX17) Recent studies have further elucidated the mechanism, showing that PCSK9 promotes LDLR degradation by preventing SNX17-mediated LDLR recycling.[5] Under normal acidic endosomal conditions, the LDLR undergoes a conformational change that promotes its interaction with SNX17, a key step for recycling. PCSK9 binding physically blocks this conformational change, thereby preventing the LDLR-SNX17 interaction and ensuring the complex is sorted for degradation.[5]

Caption: PCSK9-mediated LDLR degradation pathway and its inhibition by this compound.

Mechanism of Action of a PCSK9 Inhibitor (this compound)

PCSK9 inhibitors, such as the monoclonal antibodies evolocumab and alirocumab, function by directly preventing the PCSK9-LDLR interaction.[8][9] A hypothetical "this compound" would operate on this principle:

-

High-Affinity Binding : The inhibitor binds with high affinity and specificity to the catalytic domain of circulating PCSK9.[8] This is the same domain that PCSK9 uses to recognize and bind the LDLR's EGF-A domain.

-

Steric Hindrance : By occupying this critical binding site, the inhibitor sterically hinders PCSK9 from docking with the LDLR.[4]

-

Preservation of LDLR : With the PCSK9-LDLR interaction blocked, the LDLR can proceed with its normal physiological cycle: it binds and internalizes LDL-C, releases it in the endosome, and recycles back to the cell surface to repeat the process.[1]

-

Enhanced LDL-C Clearance : The resulting increase in the population of surface LDLRs leads to a dramatic enhancement in the clearance of LDL-C from the bloodstream, causing a profound reduction in plasma LDL-C levels.[3]

Quantitative Analysis of PCSK9 Inhibition

The efficacy of a PCSK9 inhibitor is quantified by its binding affinity, its potency in functional assays, and its clinical effect on lipid parameters.

Table 1: Representative Binding Affinity and Potency of PCSK9 Inhibitors

| Inhibitor Class | Example Molecule | Target | Metric | Value | Reference |

|---|---|---|---|---|---|

| Monoclonal Antibody | h5E12-L230G | Human PCSK9 | KD (nM) | 1.72 | [10] |

| Monoclonal Antibody | mAb1 Fab | Human PCSK9 | KD (nM) | 4.55 | [11] |

| Macrocyclic Peptide | Enlicitide | Human PCSK9 | IC50 (nM) | 2.5 |[12] |

Table 2: Clinical Efficacy of PCSK9 Inhibitors (Placebo-Controlled Reduction)

| Inhibitor | Patient Population | LDL-C Reduction | ApoB Reduction | Lp(a) Reduction | Reference |

|---|---|---|---|---|---|

| Evolocumab | Atherosclerotic Cardiovascular Disease (ASCVD) | 56% - 71% | Not Specified | Not Specified | [9][13][14] |

| Alirocumab | High Cardiovascular Risk / HeFH | 39% - 62% | Not Specified | Not Specified | [13][14] |

| Enlicitide (Oral) | ASCVD or at risk | 55.8% - 59.7% | ~50% | ~28% |[15][16][17] |

Key Experimental Protocols

Characterizing a novel PCSK9 inhibitor like "this compound" requires a suite of biophysical and cell-based assays to confirm its mechanism of action.

5.1 Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Objective : To determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the inhibitor to PCSK9.

-

Methodology :

-

Immobilization : Covalently immobilize recombinant human PCSK9 onto a CM5 sensor chip surface using standard amine coupling chemistry.

-

Analyte Injection : Prepare a serial dilution of the PCSK9 inhibitor (e.g., "this compound") in a suitable running buffer (e.g., HBS-EP+). Inject the dilutions sequentially over the immobilized PCSK9 surface, typically from the lowest to the highest concentration.

-

Association/Dissociation Monitoring : Monitor the binding in real-time by measuring the change in response units (RU). Follow each injection with a dissociation phase where only running buffer flows over the chip.

-

Regeneration : After each cycle, regenerate the sensor surface using a low pH solution (e.g., glycine-HCl, pH 1.5) to remove the bound inhibitor.

-

Data Analysis : Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the kon, koff, and KD (KD = koff/kon).[10][18]

-

5.2 Protocol: Cell-Based LDLR Degradation Assay

-

Objective : To functionally assess the ability of an inhibitor to prevent PCSK9-mediated degradation of the LDLR in a cellular context.

-

Cell Line : Human hepatoma cells (e.g., HepG2), which endogenously express LDLR.

-

Methodology :

-

Cell Plating : Plate HepG2 cells in 6-well plates and allow them to adhere and grow to ~80% confluency.

-

Treatment : Pre-incubate recombinant human PCSK9 (e.g., 10 µg/mL) with varying concentrations of "this compound" for 30-60 minutes at 37°C.

-

Cellular Incubation : Remove the cell culture medium and add the PCSK9/inhibitor mixtures to the cells. Include controls: vehicle only (no treatment), PCSK9 only, and inhibitor only. Incubate for 6-24 hours at 37°C.[10][19]

-

Cell Lysis : Wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Western Blot Analysis : Quantify total protein concentration (e.g., via BCA assay). Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against LDLR and a loading control (e.g., GAPDH or β-actin).

-

Quantification : Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify the band intensity for LDLR and normalize it to the loading control. A successful inhibitor will show a dose-dependent rescue of LDLR levels in the presence of PCSK9.[10]

-

5.3 Protocol: Co-Immunoprecipitation (Co-IP) for Interaction Validation

-

Objective : To demonstrate that a PCSK9 inhibitor physically prevents the formation of the PCSK9-LDLR complex.

-

Methodology :

-

Protein Incubation : In a microcentrifuge tube, incubate recombinant human PCSK9 and the recombinant extracellular domain of LDLR in a binding buffer. Create parallel tubes where "this compound" is pre-incubated with PCSK9 before the addition of LDLR.

-

Immunoprecipitation : Add an antibody targeting one of the proteins (e.g., anti-PCSK9) and protein A/G-agarose beads. Incubate for several hours at 4°C with gentle rotation to "pull down" PCSK9 and any interacting proteins.

-

Washing : Pellet the beads by centrifugation and wash them multiple times with a cold wash buffer to remove non-specific binders.

-

Elution : Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Western Blot Analysis : Analyze the eluate by Western blotting. Probe one blot for LDLR and another for PCSK9. In the absence of the inhibitor, pulling down PCSK9 should also pull down LDLR. In the presence of an effective inhibitor, the LDLR band should be significantly reduced or absent in the PCSK9 pulldown lane, demonstrating the disruption of the interaction.[20][21]

-

Experimental Workflow for Inhibitor Characterization

The development and characterization of a novel PCSK9 inhibitor follows a logical progression from initial binding validation to functional cellular confirmation.

Caption: A typical experimental workflow for characterizing a novel PCSK9 inhibitor.

References

- 1. PCSK9: A Key Target for the Treatment of Cardiovascular Disease (CVD) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PCSK9 Inhibitors: A Novel Therapeutic Target Enters Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanistic implications for LDL receptor degradation from the PCSK9/LDLR structure at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insights into Binding Mechanisms of Potential Inhibitors Targeting PCSK9 Protein via Molecular Dynamics Simulation and Free Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Systematic Review of PCSK9 Inhibitors Alirocumab and Evolocumab - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Generation of a Novel High-Affinity Antibody Binding to PCSK9 Catalytic Domain with Slow Dissociation Rate by CDR-Grafting, Alanine Scanning and Saturated Site-Directed Mutagenesis for Favorably Treating Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ketchem.net [ketchem.net]

- 12. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lipid.org [lipid.org]

- 14. mdpi.com [mdpi.com]

- 15. ajmc.com [ajmc.com]

- 16. firstwordpharma.com [firstwordpharma.com]

- 17. merck.com [merck.com]

- 18. researchgate.net [researchgate.net]

- 19. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Structural Biology of PCSK9 Ligand 1 Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and biophysical principles governing the interaction between Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and a representative small molecule inhibitor, herein referred to as "Ligand 1". This document details the binding mechanism, presents key quantitative data, outlines experimental protocols for characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to PCSK9 and its Inhibition

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical role in cholesterol homeostasis.[1] It binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting the receptor for lysosomal degradation.[2] This process reduces the number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C), leading to elevated plasma LDL-C levels, a major risk factor for cardiovascular disease.[1][3]

Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C.[3] While monoclonal antibodies have proven effective, there is significant interest in the development of orally bioavailable small molecule inhibitors.[4] This guide focuses on the structural biology of a small molecule inhibitor binding to an allosteric site on PCSK9, preventing its interaction with the LDLR.

Structural Basis of Ligand 1 Binding to PCSK9

The crystal structure of PCSK9 in complex with small molecule inhibitors reveals an allosteric binding pocket located at the interface of the catalytic domain and the C-terminal domain.[5] This pocket is distinct from the binding site for the LDLR's EGF-A domain.

Ligand 1 Binding Site:

The binding of Ligand 1 to this allosteric pocket is characterized by a network of interactions with key residues. For a representative small molecule inhibitor with a tetrahydroisoquinoline scaffold, X-ray crystallography has shown interactions with residues such as R357, D360, and R458.[5] These interactions anchor the inhibitor in the binding pocket and induce a conformational change in PCSK9 that allosterically prevents its binding to the LDLR.

Quantitative Data on PCSK9 Ligand 1 Binding

The following tables summarize key quantitative data for the interaction of representative small molecule inhibitors with PCSK9.

Table 1: Binding Affinities of Small Molecule Inhibitors to PCSK9

| Compound | IC50 (µM) | Assay Method | Reference |

| Nilotinib | 9.8 | In vitro PCSK9-LDLR binding assay | [4] |

| Compound 3f | 0.537 | In vitro PCSK9-LDLR binding assay | [4] |

| SBC-115337 | 9.24 | In vitro PPI inhibition test | [6] |

| Compound M12 | 0.91 | In vitro PPI inhibition test | [6] |

| Compound M27 | 0.76 | In vitro PPI inhibition test | [6] |

Table 2: Structural Data for PCSK9 in Complex with Small Molecule Inhibitors

| PDB ID | Ligand | Resolution (Å) | Reference |

| 6U3X | Compound 1 enantiomer | Not Specified | [5] |

| 6U2N | Compound 2 with carbonic acid 4 | Not Specified | [5] |

| 6U2P | Compound 5 | 2.04 | [7] |

| 6U38 | Compound 8 | Not Specified | [5] |

| 6U26 | Compound 16 | 1.53 | [8] |

| 7S5G | Compound 19 | 2.04 | [9] |

| 7KFA | Allosteric Inhibitor | Not Specified | [10] |

| 2P4E | Apo PCSK9 | 1.98 | [11] |

| 3H42 | PCSK9 with Fab | 2.30 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of small molecule inhibitors to PCSK9.

X-Ray Crystallography of PCSK9-Ligand 1 Complex

This protocol outlines the steps for determining the crystal structure of PCSK9 in complex with a small molecule inhibitor.

1. Protein Expression and Purification:

-

Human PCSK9 (e.g., residues 31-692) is expressed in a suitable expression system, such as mammalian cells (e.g., HEK293) or insect cells (e.g., Sf9), to ensure proper folding and post-translational modifications.

-

The expressed protein is purified from the cell culture supernatant or cell lysate using a combination of affinity chromatography (e.g., Ni-NTA for His-tagged protein), ion-exchange chromatography, and size-exclusion chromatography.

-

Protein purity should be >95% as assessed by SDS-PAGE.

2. Crystallization:

-

The purified PCSK9 is concentrated to 5-10 mg/mL in a buffer such as 20 mM Tris-HCl pH 7.5, 150 mM NaCl.

-

The small molecule inhibitor is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution at a 2-5 molar excess. The mixture is incubated on ice for at least 1 hour.

-

Crystallization screening is performed using the sitting-drop or hanging-drop vapor diffusion method at 20°C. A typical crystallization drop consists of 1 µL of the protein-ligand complex mixed with 1 µL of the reservoir solution.

-

Crystals are grown from conditions that may include precipitants like PEG 3350, salts like ammonium sulfate, and various buffers.[13]

3. Data Collection and Structure Determination:

-

Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a previously determined structure of PCSK9 as a search model.

-

The small molecule inhibitor is manually built into the electron density map, and the complex structure is refined.

Biolayer Interferometry (BLI) for Binding Kinetics

BLI is used to determine the binding kinetics (association and dissociation rates) of a small molecule inhibitor to PCSK9.

1. Instrument and Reagents:

-

BLI instrument (e.g., Octet RED96e).

-

Streptavidin (SA) biosensors.

-

Biotinylated human PCSK9.

-

Small molecule inhibitor stock solution (e.g., 10 mM in DMSO).

-

Assay buffer: e.g., 1x PBS, 0.05% Tween-20, 1% BSA.

2. Assay Protocol:

-

Hydration: Hydrate the SA biosensors in the assay buffer for at least 10 minutes.

-

Immobilization: Load biotinylated PCSK9 onto the SA biosensors to a response level of 1-2 nm.

-

Baseline: Establish a stable baseline for the immobilized biosensors in the assay buffer for 60-120 seconds.

-

Association: Move the biosensors to wells containing a serial dilution of the small molecule inhibitor (e.g., from 100 µM to 0.1 µM) and measure the association for 120-300 seconds. A buffer-only well serves as a reference.

-

Dissociation: Transfer the biosensors back to the baseline buffer wells and measure the dissociation for 300-600 seconds.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vitro PCSK9-LDLR Binding Inhibition Assay (ELISA)

This ELISA-based assay measures the ability of a small molecule inhibitor to block the interaction between PCSK9 and the LDLR.[14][15]

1. Reagents and Materials:

-

96-well microplate.

-

Recombinant human LDLR-EGF-A domain.

-

Recombinant human PCSK9 (His-tagged or biotinylated).

-

Small molecule inhibitor.

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Wash buffer (e.g., 0.05% Tween-20 in PBS).

-

Detection antibody (e.g., anti-His-HRP or Streptavidin-HRP).

-

Substrate (e.g., TMB).

-

Stop solution (e.g., 1 M H₂SO₄).

2. Assay Protocol:

-

Coating: Coat the 96-well plate with the LDLR-EGF-A domain (e.g., 1-2 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the plate and block with blocking buffer for 1-2 hours at room temperature.

-

Inhibition: Pre-incubate a fixed concentration of PCSK9 with a serial dilution of the small molecule inhibitor for 1 hour at room temperature.

-

Binding: Add the PCSK9-inhibitor mixture to the LDLR-coated plate and incubate for 1-2 hours at room temperature.

-

Detection: Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.

-

Signal Development: Wash the plate and add the substrate. Allow the color to develop, then stop the reaction with the stop solution.

-

Measurement: Read the absorbance at 450 nm. The IC50 value is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate the PCSK9 signaling pathway and a typical experimental workflow for identifying and characterizing PCSK9 small molecule inhibitors.

Caption: PCSK9 signaling pathway leading to LDLR degradation and its inhibition by Ligand 1.

Caption: Experimental workflow for the discovery and characterization of PCSK9 small molecule inhibitors.

References

- 1. Finding inhibitors for PCSK9 using computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis for LDL receptor recognition by PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small molecule inhibitor of PCSK9 that antagonizes LDL receptor binding via interaction with a cryptic PCSK9 binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Allosteric Site of PCSK9 Enzyme for the Identification of Small Molecule Inhibitors: An In Silico Drug Repurposing Study [mdpi.com]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. Molecular interactions of PCSK9 with an inhibitory nanobody, CAP1 and HLA-C: Functional regulation of LDLR levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

The Role of PCSK9 in Cholesterol Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis, primarily through its interaction with the Low-Density Lipoprotein Receptor (LDLR). This technical guide provides an in-depth overview of the molecular mechanisms governing PCSK9's function, its impact on plasma LDL-cholesterol (LDL-C) levels, and the experimental methodologies used to elucidate its role.

The Central Mechanism: PCSK9-Mediated LDLR Degradation

PCSK9 is a serine protease that is predominantly synthesized and secreted by the liver.[1] Its primary function in cholesterol metabolism is to target the LDLR for degradation, thereby reducing the clearance of LDL-C from the circulation.[1][2] This process ultimately leads to elevated plasma LDL-C levels.

The mechanism of PCSK9 action can be broadly categorized into two pathways:

-

The Extracellular Pathway: Secreted PCSK9 binds to the Epidermal Growth Factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[3] The PCSK9-LDLR complex is then internalized via clathrin-mediated endocytosis.[4] Within the acidic environment of the endosome, unlike LDL which dissociates from the LDLR, PCSK9 remains bound.[1] This persistent binding prevents the LDLR from recycling back to the cell surface and instead redirects the entire complex to the lysosome for degradation.[1][4]

-

The Intracellular Pathway: PCSK9 can also interact with newly synthesized LDLRs within the trans-Golgi network.[5] This intracellular binding event prevents the LDLR from ever reaching the cell surface, directly targeting it for lysosomal degradation.[5]

Molecular Interactions and Domains

The interaction between PCSK9 and LDLR is a highly specific protein-protein interaction. The catalytic domain of PCSK9 is responsible for binding to the EGF-A domain of the LDLR.[3] The C-terminal domain of PCSK9, while not directly involved in the initial binding, is crucial for the subsequent degradation of the LDLR.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the PCSK9-LDLR interaction and the clinical efficacy of PCSK9 inhibitors.

Table 1: PCSK9-LDLR Binding Affinity

| Interacting Molecules | Binding Affinity (Kd) | Experimental Conditions | Reference |

| Wild-Type PCSK9 and LDLR | ~170-840 nM | Neutral pH | [1] |

| Wild-Type PCSK9 and LDLR | 810 nM | pH 7.4 | [6] |

| D374Y Mutant PCSK9 and LDLR | ~25-fold higher than WT | pH 7.4 | [6] |

| Wild-Type PCSK9 and LDL | ~125-350 nM | In vitro | [7] |

Table 2: Impact of PCSK9 Mutations on LDLR Binding

| PCSK9 Mutation | Effect on LDLR Binding | Phenotype | Reference |

| D374Y | ~10-25-fold increased affinity | Gain-of-function (Hypercholesterolemia) | [8] |

| S127R | More potent in decreasing LDL uptake | Gain-of-function (Hypercholesterolemia) | [9] |

| R46L | Reduced affinity | Loss-of-function (Hypocholesterolemia) |

Table 3: Clinical Efficacy of PCSK9 Inhibitors (Monoclonal Antibodies)

| PCSK9 Inhibitor | Trade Name | Mean LDL-C Reduction | Clinical Trial | Reference |

| Evolocumab | Repatha | 59% | FOURIER | [2] |

| Alirocumab | Praluent | 57% | ODYSSEY OUTCOMES | [2] |

| Bococizumab | N/A | 21% risk reduction in primary composite endpoint | SPIRE-2 | [2] |

Table 4: Clinical Efficacy of an Oral PCSK9 Inhibitor

| PCSK9 Inhibitor | Mean LDL-C Reduction | Time Point | Clinical Trial | Reference |

| Enlicitide decanoate | 59.4% | 24 weeks | CORALreef HeFH | |

| Enlicitide decanoate | 55.8% | 24 weeks | CORALreef Lipids |

Experimental Protocols

Co-Immunoprecipitation of PCSK9 and LDLR

This protocol is used to demonstrate the physical interaction between PCSK9 and LDLR in a cellular context.

Materials:

-

Cell Lysis Buffer: 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, and protease inhibitor cocktail.

-

Wash Buffer: 1% Triton X-100, 450 mM NaCl, 50 mM Tris-HCl pH 7.5, and 5 mM EDTA.

-

Anti-FLAG M2 affinity gel or Protein A/G agarose beads.

-

Antibodies: Anti-FLAG antibody (for FLAG-tagged PCSK9), anti-LDLR antibody.

-

SDS-PAGE gels and Western blotting reagents.

Procedure:

-

Culture cells (e.g., HEK293 or HepG2) and transfect with a plasmid encoding FLAG-tagged PCSK9.

-

Lyse the cells in Cell Lysis Buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the cleared lysates with anti-FLAG M2 affinity gel or with an anti-LDLR antibody followed by Protein A/G agarose beads overnight at 4°C with gentle rotation.

-

Wash the beads extensively with Wash Buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against LDLR and the FLAG tag to detect the co-precipitated proteins.

Western Blotting for LDLR Degradation

This protocol is used to visualize the PCSK9-mediated reduction in LDLR protein levels.

Materials:

-

Cell Lysis Buffer: 1% Triton X-100, 100 mM NaCl, 10 mM EDTA, 20 mM Tris-HCl (pH 7.5).

-

Primary antibodies: Rabbit anti-LDLR antibody (e.g., 1:1000 dilution), Rabbit anti-PCSK9 antibody (e.g., 1:200 dilution).

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

PVDF membrane.

-

Chemiluminescent substrate.

Procedure:

-

Culture HepG2 cells and treat with purified recombinant PCSK9 (e.g., 1 µg/mL) for various time points.

-

Lyse the cells in Cell Lysis Buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE on a 4-20% Tris-HCl gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST.

-

Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the LDLR band intensity in PCSK9-treated samples indicates degradation.

Fluorescent LDL Uptake Assay

This assay measures the functional consequence of PCSK9-mediated LDLR degradation, which is a reduction in the cellular uptake of LDL.

Materials:

-

HepG2 cells.

-

Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL).

-

Purified recombinant PCSK9.

-

Culture medium (DMEM without serum).

-

Phosphate Buffered Saline (PBS).

-

Fluorescence microscope or plate reader.

Procedure:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere.

-

Incubate the cells with purified PCSK9 (e.g., 13.4 nM) in serum-free medium for 16 hours.[5]

-

Replace the medium with fresh serum-free medium containing fluorescently labeled LDL (e.g., 10 µg/mL).[5]

-

Incubate for 4 hours at 37°C.[5]

-

Wash the cells with PBS to remove unbound fluorescent LDL.

-

Quantify the cellular uptake of the fluorescent LDL using a fluorescence microscope or a plate reader. A decrease in fluorescence in PCSK9-treated cells compared to control cells indicates reduced LDL uptake.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Extracellular pathway of PCSK9-mediated LDLR degradation.

References

- 1. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]

- 3. Molecular basis for LDL receptor recognition by PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. researchgate.net [researchgate.net]

- 7. resources.bio-techne.com [resources.bio-techne.com]

- 8. Molecular interactions of PCSK9 with an inhibitory nanobody, CAP1 and HLA-C: Functional regulation of LDLR levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APP, APLP2 and LRP1 interact with PCSK9 but are not required for PCSK9-mediated degradation of the LDLR in vivo - PMC [pmc.ncbi.nlm.nih.gov]

"PCSK9 ligand 1 signaling pathway"

An In-depth Technical Guide to the Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) is a pivotal regulator of cholesterol homeostasis.[1][2] It functions primarily by targeting the Low-Density Lipoprotein Receptor (LDLR) for lysosomal degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from circulation.[][4][[“]] Elevated PCSK9 activity is associated with hypercholesterolemia and an increased risk of atherosclerotic cardiovascular disease (ASCVD), making it a prime therapeutic target.[6][7] This guide provides a detailed examination of the PCSK9 signaling pathway, including its molecular mechanisms, quantitative aspects, and the experimental protocols used for its investigation.

The Core PCSK9 Signaling Pathway

The canonical function of PCSK9 is to control the cell surface population of LDLR, primarily in hepatocytes. This is achieved through a well-defined extracellular signaling pathway that results in the degradation of the LDLR.[8][9]

Synthesis, Processing, and Secretion

PCSK9 is synthesized as an inactive zymogen (pro-PCSK9) in the endoplasmic reticulum (ER).[10] Within the ER, it undergoes autocatalytic cleavage, which removes the N-terminal prodomain.[11][12] However, the prodomain remains non-covalently associated with the catalytic domain, escorting the mature PCSK9 protein through the Golgi apparatus for secretion into the bloodstream.[6]

Extracellular Binding and Internalization

-

Binding to LDLR: Secreted, mature PCSK9 binds to the Epidermal Growth Factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface.[8][10][13] This interaction is crucial for the subsequent degradation of the receptor.[14]

-

Complex Internalization: The entire PCSK9-LDLR complex is then internalized into the cell via clathrin-mediated endocytosis.[8][15] This process also requires the action of the adaptor protein ARH (autosomal recessive hypercholesterolemia).[13][15]

Endosomal Trafficking and Prevention of LDLR Recycling

Once inside the cell, the complex is trafficked to the early endosome. In the acidic environment of the endosome (low pH), the affinity of PCSK9 for the LDLR dramatically increases.[12][13][14] This high-affinity binding prevents the conformational change in the LDLR that is normally required to release its ligand (LDL) and recycle back to the cell surface.[16][17][18] By remaining bound, PCSK9 effectively hijacks the receptor.[14] Recent studies indicate that PCSK9 binding prevents the interaction between the LDLR's intracellular domain and sorting nexin 17 (SNX17), a key protein for sorting the LDLR into the recycling pathway.[18]

Lysosomal Degradation

By preventing its recycling, PCSK9 redirects the entire PCSK9-LDLR complex from the sorting endosome to the lysosome.[9][19] Within the lysosome, both the LDLR and PCSK9 are degraded by acid hydrolases.[9][20] The net result is a reduction in the number of available LDLRs on the cell surface, leading to decreased clearance of LDL-C from the blood and consequently, higher plasma LDL-C levels.[][17]

Intracellular Pathway

In addition to the primary extracellular pathway, PCSK9 can also act intracellularly. It can bind to newly synthesized LDLRs within the trans-Golgi network and divert them directly to lysosomes for degradation, preventing them from ever reaching the cell surface.[9][20]

Diagram of the Extracellular PCSK9 Signaling Pathway

Caption: The extracellular PCSK9 pathway leading to LDLR degradation.

Quantitative Data

The interactions and concentrations within the PCSK9 pathway have been quantified, providing crucial data for therapeutic development.

Table 1: PCSK9 Binding Affinities and Concentrations

| Parameter | Value | Condition / Population | Reference |

| Binding Affinity (Kd) | |||

| PCSK9 to LDLR (pH 7.4) | ~170 nM | Surface Plasmon Resonance | [13] |

| PCSK9 to LDLR (pH 5.3) | ~1 nM | Acidic pH increases affinity >150-fold | [14] |

| D374Y Mutant to LDLR | ~5-30x higher affinity | Gain-of-function mutation | [13] |

| PCSK9 to LDL particles | 160 - 320 nM | Association via ApoB | [21] |

| Plasma Concentration | |||

| Healthy Volunteers | 89.5 ± 31.9 ng/mL | Cross-sectional study (n=254) | [22] |

| Healthy Individuals | 4.14 ± 2.47 mg/L (4140 ng/mL) | ELISA on 8 individuals | [23] |

| Diabetic Patients | 0.1 - 9.3 mg/L (100 - 9300 ng/mL) | FIELD study sub-group (n=115) | [23] |

| Hypercholesterolemic Patients | ~11% higher than controls | Untreated with medication | [22] |

| Statin-Treated Patients | Increased vs. untreated | SREBP-2 mediated upregulation | [1] |

Table 2: Impact of PCSK9 Inhibition on LDL-C

| Therapeutic Agent | Mechanism | LDL-C Reduction | Clinical Context | Reference |

| Evolocumab | Monoclonal Antibody | ~55% | On top of maximally tolerated statin | [24] |

| Alirocumab | Monoclonal Antibody | ~50% | On top of usual care | |

| Inclisiran | Small interfering RNA (siRNA) | ~55% | Suppresses PCSK9 synthesis | [24] |

| Evolocumab | Monoclonal Antibody | 25% risk reduction of first MACE | Primary prevention in high-risk patients | [25] |

Key Experimental Protocols

Investigating the PCSK9 pathway involves standard molecular biology techniques to prove protein-protein interactions, quantify protein levels, and assess functional outcomes.

Co-Immunoprecipitation (Co-IP) for PCSK9-LDLR Interaction

This protocol is designed to demonstrate the direct physical interaction between PCSK9 and LDLR in a cellular context.

Methodology:

-

Cell Culture and Lysis:

-

Culture hepatocytes (e.g., Huh7 cells) that endogenously express LDLR.

-

Treat cells with or without purified recombinant human PCSK9 (e.g., 1 µg/mL) for a specified time (e.g., 1-2 hours) at 4°C to allow binding but prevent internalization.

-

Wash cells with ice-cold PBS to remove unbound PCSK9.

-

Lyse cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate a portion of the pre-cleared lysate with an anti-LDLR antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads by adding 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

-

Detection by Western Blot:

-

Analyze the eluted samples by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-PCSK9 antibody to detect co-precipitated PCSK9. The presence of a band for PCSK9 in the LDLR-IP lane (but not the IgG control) confirms the interaction.

-

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Western Blot for LDLR Degradation

This protocol assesses the functional consequence of PCSK9 activity: the reduction in total LDLR protein levels.

Methodology:

-

Cell Culture and Treatment:

-

Plate hepatocytes (e.g., HepG2 cells) and grow to 70-80% confluency.

-

Treat cells with increasing concentrations of recombinant PCSK9 (e.g., 0, 100, 500, 1000 ng/mL) for 6-24 hours in serum-free media.

-

Optional: Include a condition with a PCSK9 inhibitor (e.g., a monoclonal antibody) plus PCSK9 to demonstrate specificity.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in a denaturing lysis buffer (e.g., RIPA buffer with SDS) containing protease inhibitors.

-

Scrape cells, collect the lysate, and sonicate briefly to shear DNA.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against LDLR overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Incubate with an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

-

Strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A dose-dependent decrease in the LDLR band intensity indicates PCSK9-mediated degradation.

-

Caption: Experimental workflow for Western Blot analysis of LDLR.

Sandwich ELISA for PCSK9 Quantification

This protocol provides a method for accurately measuring the concentration of PCSK9 in biological fluids like plasma or serum.[26][27][28]

Methodology:

-

Plate Coating:

-

Coat a 96-well high-binding microplate with a capture antibody (e.g., monoclonal anti-PCSK9 antibody) diluted in coating buffer (e.g., 1X PBS).

-

Incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate 3 times.

-

Prepare a standard curve using known concentrations of recombinant human PCSK9 (e.g., from 60 ng/mL down to ~1 ng/mL).[26]

-

Dilute patient serum/plasma samples (e.g., 1:20 or 1:200) in dilution buffer.[26][29]

-

Add standards and diluted samples to the wells in duplicate.

-

Incubate for 1-2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate 3-5 times.

-

Add a biotinylated detection antibody (a different anti-PCSK9 antibody that recognizes another epitope) to each well.

-

Incubate for 1 hour at room temperature.

-

-

Enzyme Conjugate Incubation:

-

Wash the plate 3-5 times.

-

Add a streptavidin-HRP conjugate to each well.

-

Incubate for 20-30 minutes at room temperature, protected from light.

-

-

Substrate Development and Measurement:

-

Wash the plate 5 times.

-

Add TMB (Tetramethylbenzidine) substrate to each well and incubate until a color change is observed (typically 15-20 minutes).[30]

-

Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the PCSK9 concentration in samples by interpolating from the standard curve.

-

References

- 1. Lipid Lowering Therapy and Circulating PCSK9 Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. [PCSK9: Structure and function. PCSK9 and low-density lipoprotein receptor. Mutations and their effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. PCSK9: A Key Target for the Treatment of Cardiovascular Disease (CVD) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Effect of PCSK9 on atherosclerotic cardiovascular diseases and its mechanisms: Focus on immune regulation [frontiersin.org]

- 8. droracle.ai [droracle.ai]

- 9. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular and cellular function of the proprotein convertase subtilisin/kexin type 9 (PCSK9) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PCSK9-mediated degradation of the LDL receptor generates a 17 kDa C-terminal LDL receptor fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular basis for LDL receptor recognition by PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nps.org.au [nps.org.au]

- 17. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. ahajournals.org [ahajournals.org]

- 22. A new method for measurement of total plasma PCSK9: clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Plasma PCSK9 Concentrations Correlate with LDL and Total Cholesterol in Diabetic Patients and Are Decreased by Fenofibrate Treatment - ProQuest [proquest.com]

- 24. Targeting PCSK9 With Antibodies and Gene Silencing to Reduce LDL Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Mass General Brigham Researchers Find PCSK9 Inhibitor Reduced Risk of First Heart Attack, Stroke | Mass General Brigham [massgeneralbrigham.org]

- 26. eaglebio.com [eaglebio.com]

- 27. fda.gov [fda.gov]

- 28. Characterization of a quantitative method to measure free proprotein convertase subtilisin/kexin type 9 in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 29. biovendor.com [biovendor.com]

- 30. abcam.com [abcam.com]

A Technical Guide to Genetic Variants of PCSK9 and Ligand Binding

For: Researchers, Scientists, and Drug Development Professionals

Subject: An in-depth analysis of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) genetic variants, their impact on ligand binding, and the experimental methodologies for their characterization.

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that has emerged as a pivotal regulator of plasma cholesterol homeostasis.[1][2] Its primary function involves binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, thereby targeting the receptor for lysosomal degradation.[3][4] This action reduces the number of available LDLRs to clear circulating LDL cholesterol (LDL-C), leading to increased plasma LDL-C levels.[3]

The clinical significance of PCSK9 was first highlighted by the discovery of naturally occurring genetic variants. Gain-of-function (GOF) mutations in the PCSK9 gene are associated with familial hypercholesterolemia and an elevated risk of cardiovascular disease, while loss-of-function (LOF) mutations lead to lower LDL-C levels and a reduced risk of coronary heart disease.[1][5] These genetic findings have validated PCSK9 as a major therapeutic target for managing hypercholesterolemia.[6]

This technical guide provides a comprehensive overview of the PCSK9 signaling pathway, the molecular mechanisms of GOF and LOF variants, quantitative data on their binding affinities to LDLR, and detailed protocols for the key experiments used to characterize these interactions.

The PCSK9-LDLR Signaling Pathway

PCSK9 is synthesized as a zymogen (pro-PCSK9) in the endoplasmic reticulum, where it undergoes autocatalytic cleavage to become a mature, active protein.[7] The mature PCSK9 is then secreted from the cell. In the extracellular space, PCSK9 binds to the Epidermal Growth Factor-like repeat A (EGF-A) domain of the LDLR on the cell surface.[2][3][8]

Following this binding event, the PCSK9-LDLR complex is internalized via clathrin-mediated endocytosis.[7][9] Inside the cell, within the acidic environment of the endosome, the binding affinity between PCSK9 and the LDLR increases significantly.[8][10] This enhanced interaction prevents the LDLR from undergoing the necessary conformational change to release its LDL cargo and recycle back to the cell surface.[10][11] Instead, PCSK9 chaperones the entire complex to the lysosome, where both the receptor and PCSK9 are degraded.[5][7] This process effectively reduces the hepatocyte's capacity to clear LDL-C from circulation.

Genetic variants can significantly alter this pathway. GOF variants often enhance the binding affinity of PCSK9 for the LDLR or otherwise promote its degradative activity, leading to fewer LDLRs and higher plasma LDL-C. Conversely, LOF variants typically impair PCSK9's function—by reducing its secretion, stability, or binding affinity for the LDLR—resulting in increased LDLR recycling and lower plasma LDL-C.

Quantitative Analysis of Ligand Binding

The functional classification of PCSK9 variants often relies on quantitative measurements of their binding affinity for the LDLR. Gain-of-function variants typically exhibit increased affinity, while loss-of-function variants show decreased affinity compared to the wild-type (WT) protein. The most extensively studied GOF variant, D374Y, demonstrates a significantly enhanced affinity for the LDLR, which is a key driver of its potent LDLR-lowering effect.[4][7][8]

The following table summarizes key quantitative data on the binding kinetics of selected PCSK9 variants to the LDLR ectodomain.

| PCSK9 Variant | Variant Type | Fold-Change in Affinity (KD) vs. WT | Key Kinetic Parameters | Experimental Condition | Reference |

| D374Y | Gain-of-Function | ~10-30x increase | Increased kon, decreased koff | Neutral & Acidic pH | [7][8][12] |

| S127R | Gain-of-Function | No significant change in affinity | Mechanism may involve enhanced sorting to lysosomes rather than increased binding strength.[5] | Neutral pH | [5][13] |

| R46L | Loss-of-Function | Reduced affinity | Associated with lower LDL-C and reduced cardiovascular risk.[14] | Not specified | [2][14] |

| p.(Pro331Ala) | Gain-of-Function | Increased affinity | - | pH 7.2 and pH 5.5 | [15] |

| p.(Arg357Cys) | Gain-of-Function | Increased affinity | - | pH 7.2 and pH 5.5 | [15] |

Note: Binding affinities can vary based on the specific experimental assay, buffer conditions (especially pH), and protein constructs used.

Experimental Protocols for Assessing Ligand Binding

Characterizing the interaction between PCSK9 variants and the LDLR is crucial for understanding their mechanism of action. Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) are two common, powerful techniques used for this purpose.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Objective: To determine the kinetic constants (kon, koff) and the equilibrium dissociation constant (KD) for the interaction between a PCSK9 variant and the LDLR ectodomain.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip for amine coupling)

-

Recombinant, purified LDLR ectodomain (ligand)

-

Recombinant, purified PCSK9 WT and variant proteins (analytes)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+ buffer, pH 7.4)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Methodology:

-

Chip Preparation and Ligand Immobilization:

-

Activate the carboxymethylated dextran surface of the sensor chip using a fresh mixture of EDC and NHS.

-

Inject the LDLR ectodomain solution (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 1000-2000 Response Units, RU).

-

Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of the PCSK9 analyte (WT or variant) in running buffer, typically spanning a concentration range from 0.1 to 10 times the expected KD (e.g., 1 nM to 5 µM). Include a zero-concentration (buffer only) sample for double referencing.

-

Inject the PCSK9 dilutions sequentially over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the binding in real-time, allowing sufficient time for association (e.g., 180 seconds) and dissociation (e.g., 300-600 seconds) phases.

-

-

Surface Regeneration:

-

After each analyte injection, inject a pulse of the regeneration solution to remove all bound analyte from the ligand surface, returning the signal to baseline. Ensure the regeneration step does not denature the immobilized ligand.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data for each injection.

-

Subtract the zero-concentration (buffer) injection data from the analyte injection data (double referencing).

-

Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay Protocol

This solid-phase immunoassay provides a robust method to measure the relative binding affinity of PCSK9 variants to the LDLR.[15]

Objective: To quantify and compare the relative binding of different PCSK9 variants to immobilized LDLR.

Materials:

-

High-binding 96-well microplates

-

Recombinant LDLR ectodomain

-

Recombinant His-tagged PCSK9 WT and variant proteins

-

Coating Buffer (e.g., PBS, pH 7.4)

-

Blocking Buffer (e.g., PBS with 3% BSA)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Anti-His-tag antibody conjugated to Horseradish Peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Stop Solution (e.g., 1N H₂SO₄)

-

Microplate reader

Methodology:

-

Plate Coating:

-

Coat the wells of a 96-well microplate with the LDLR ectodomain (e.g., 1-2 µg/mL in Coating Buffer) overnight at 4°C.

-

-

Blocking:

-

Wash the plate 3 times with Wash Buffer.

-

Block non-specific binding sites by incubating the wells with Blocking Buffer for 2 hours at room temperature.

-

-

PCSK9 Binding:

-

Wash the plate 3 times with Wash Buffer.

-

Add serial dilutions of His-tagged PCSK9 WT or variant proteins to the wells and incubate for 2 hours at room temperature to allow binding to the immobilized LDLR.

-

-

Detection:

-

Wash the plate 3 times to remove unbound PCSK9.

-

Add the anti-His-tag-HRP antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.

-

-

Signal Development and Measurement:

-

Wash the plate 5 times to remove the unbound detection antibody.

-

Add the TMB substrate to each well and incubate in the dark until a blue color develops (typically 10-20 minutes).

-

Stop the reaction by adding Stop Solution, which will turn the color yellow.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Plot the absorbance values against the concentration of the PCSK9 variants.

-

Fit the data to a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ value for each variant, which represents the concentration required for 50% of maximal binding. A lower EC₅₀ indicates higher binding affinity.

-

Conclusion

Genetic variants of PCSK9 profoundly influence its ability to bind the LDLR and mediate its degradation, thereby directly impacting plasma LDL-C levels and cardiovascular disease risk.[16][17] Gain-of-function variants, often characterized by enhanced binding affinity, accelerate LDLR clearance, whereas loss-of-function variants impair this process, leading to a protective phenotype.[1][2]

A thorough understanding of these interactions at a molecular level is paramount for the development of novel therapeutics.[3] The quantitative characterization of ligand binding through robust biophysical and immunological assays, such as SPR and ELISA, provides the essential data needed to elucidate the mechanism of action of these variants and to screen for new inhibitory molecules. The protocols and data presented in this guide offer a foundational framework for researchers and drug development professionals working to target the critical PCSK9-LDLR interaction.

References

- 1. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PCSK9 Variants in Familial Hypercholesterolemia: A Comprehensive Synopsis [frontiersin.org]

- 3. PCSK9: A Key Target for the Treatment of Cardiovascular Disease (CVD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PCSK9 inhibitors and cardiovascular disease: heralding a new therapeutic era - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Loss- and Gain-of-function PCSK9 Variants: CLEAVAGE SPECIFICITY, DOMINANT NEGATIVE EFFECTS, AND LOW DENSITY LIPOPROTEIN RECEPTOR (LDLR) DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis for LDL receptor recognition by PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanistic implications for LDL receptor degradation from the PCSK9/LDLR structure at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Pathogenic gain-of-function mutations in the prodomain and C-terminal domain of PCSK9 inhibit LDL binding [frontiersin.org]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. PCSK9 Promotes Cardiovascular Diseases: Recent Evidence about Its Association with Platelet Activation-Induced Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to PCSK9 Ligand 1 Isoforms and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis, primarily through its interaction with the low-density lipoprotein receptor (LDLR). By promoting the degradation of the LDLR, PCSK9 effectively reduces the clearance of LDL cholesterol (LDL-C) from the circulation, thereby elevating plasma LDL-C levels. This central role has positioned PCSK9 as a prime therapeutic target for the management of hypercholesterolemia and the prevention of atherosclerotic cardiovascular disease. The complexity of PCSK9's biological role is further deepened by the existence of various isoforms, including those arising from alternative splicing and single nucleotide polymorphisms, each with distinct functional consequences. This technical guide provides a comprehensive overview of the known PCSK9 isoforms, their functions, and the experimental methodologies used to characterize them.

PCSK9 Structure and Domain Function

The canonical human PCSK9 is a 692-amino acid glycoprotein that undergoes a series of post-translational modifications to become a mature, secreted protein. It is composed of three distinct domains:

-

N-terminal Prodomain (amino acids 31-152): This domain is crucial for the proper folding and trafficking of PCSK9. It is autocatalytically cleaved in the endoplasmic reticulum but remains non-covalently associated with the catalytic domain, acting as an inhibitor of its proteolytic activity.

-

Catalytic Domain (amino acids 153-451): This subtilisin-like domain contains the catalytic triad (D186, H226, S386) and is responsible for binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.

-

C-terminal Cys-His-Rich Domain (CHRD) (amino acids 453-692): This domain is involved in the trafficking of the PCSK9/LDLR complex to the lysosome for degradation.

Known PCSK9 Isoforms and Variants

Wild-Type PCSK9

The wild-type, full-length PCSK9 protein is the most abundant and well-characterized isoform. Its primary function is to bind to the LDLR on the surface of hepatocytes, promoting the internalization and subsequent degradation of the receptor in lysosomes. This process prevents the LDLR from recycling back to the cell surface, thereby reducing the capacity of the liver to clear LDL-C from the bloodstream.

PCSK9 Splice Variant (PCSK9sv)

A novel human PCSK9 splice variant, designated PCSK9sv, has been identified. This variant results from an in-frame deletion of exon 8, leading to the absence of 58 amino acids in the C-terminal domain.[1] A key characteristic of PCSK9sv is its failure to be secreted from the cell.[1] Expressed in various tissues including the liver, small intestine, and brain, PCSK9sv remains intracellular and, importantly, does not appear to alter LDLR protein levels.[1] Its physiological function is still under investigation.

Gain-of-Function (GOF) Mutants

Numerous missense mutations in the PCSK9 gene have been identified that lead to a "gain-of-function" phenotype, characterized by increased PCSK9 activity and consequently higher LDL-C levels. These mutations are often associated with familial hypercholesterolemia (FH). A well-studied example is the D374Y mutant, which exhibits a significantly higher binding affinity for the LDLR, leading to enhanced LDLR degradation.[2][3][4]

Loss-of-Function (LOF) Mutants

Conversely, "loss-of-function" mutations result in reduced PCSK9 activity, leading to lower LDL-C levels and a reduced risk of coronary heart disease.[5] The R46L variant is a common LOF mutation that results in decreased circulating levels of PCSK9.[6] Other LOF mutations, such as the nonsense mutations Y142X and C679X , lead to truncated, non-functional proteins.[5]

Data Presentation

Table 1: Binding Affinity of PCSK9 Variants to LDLR

| PCSK9 Variant | Method | pH | EC50 (nM) | Fold Change vs. WT | Reference |

| Wild-Type (WT) | Solid-Phase Immunoassay | 7.2 | 112.2 | - | [7] |

| Wild-Type (WT) | Solid-Phase Immunoassay | 5.5 | 23.2 | - | [7] |

| p.(Asp374Tyr) | Solid-Phase Immunoassay | 7.2 | 19.3 | ~5.8-fold increase | [7] |

| p.(Arg357Cys) | Solid-Phase Immunoassay | 7.2 | 50.9 | ~2.2-fold increase | [7] |

| p.(Ser636Arg) | Solid-Phase Immunoassay | 7.2 | 47.4 | ~2.4-fold increase | [7] |

| p.(Pro331Ala) | Solid-Phase Immunoassay | 7.2 | 112.0 | No significant change | [7] |

| p.(His643Arg) | Solid-Phase Immunoassay | 7.2 | 112.2 | No significant change | [7] |

Table 2: Functional Effects of PCSK9 Variants on LDLR Degradation

| PCSK9 Variant | Cell Line | Method | LDLR Degradation | Reference |

| Wild-Type (WT) | HepG2 | Western Blot | Baseline | [8] |

| D374Y | HepG2 | Western Blot | ~40% reduction in total LDLR | [8] |

| D374Y | Lymphocytes | FACS | ~70% reduction in cell-surface LDLR | [2] |

| R46L | - | - | Slight reduction | [6] |

| PCSK9sv | HEK293 | - | No change in LDLR protein levels | [1] |

Signaling Pathways and Experimental Workflows

PCSK9-Mediated LDLR Degradation Pathway

The canonical pathway for PCSK9 function involves its secretion and subsequent binding to the LDLR on the cell surface. The PCSK9-LDLR complex is then internalized via clathrin-mediated endocytosis. In the acidic environment of the endosome, the affinity of PCSK9 for the LDLR increases, preventing the dissociation of the complex and targeting the LDLR for degradation in the lysosome.

Experimental Workflow for Assessing PCSK9 Function

A typical workflow to investigate the function of a PCSK9 variant involves expressing the variant in a cell line, purifying the protein, and then assessing its effect on LDLR levels and function in a target cell line, such as HepG2 cells.

References

- 1. Antagonism of Secreted PCSK9 Increases Low Density Lipoprotein Receptor Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Loss- and Gain-of-function PCSK9 Variants: CLEAVAGE SPECIFICITY, DOMINANT NEGATIVE EFFECTS, AND LOW DENSITY LIPOPROTEIN RECEPTOR (LDLR) DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis for LDL receptor recognition by PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PCSK9 Loss-of-Function Variants, Low-Density Lipoprotein Cholesterol, and Risk of Coronary Heart Disease and Stroke: Data from Nine Studies of African Americans and Whites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trafficking Dynamics of PCSK9-Induced LDLR Degradation: Focus on Human PCSK9 Mutations and C-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and in vitro characterization of two new PCSK9 Gain of Function variants found in patients with Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation of the LDL receptors by PCSK9 is not mediated by a secreted protein acted upon by PCSK9 extracellularly - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Intracellular vs. Extracellular PCSK9 Ligand Binding

For Researchers, Scientists, and Drug Development Professionals

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a pivotal regulator of cholesterol homeostasis, primarily through its interaction with the low-density lipoprotein receptor (LDLR). This interaction, which leads to the degradation of the LDLR, occurs via two distinct pathways: an extracellular route involving secreted PCSK9 and an intracellular route within the secretory pathway. Understanding the nuances of these two mechanisms is critical for the development of effective lipid-lowering therapies. This guide provides a detailed examination of both pathways, presenting quantitative binding data, experimental methodologies, and visual representations of the core processes.

The Extracellular Pathway: The Canonical Mechanism

The extracellular pathway is considered the primary mechanism by which PCSK9 regulates plasma LDL-cholesterol levels.[1][2] The process begins with the synthesis and auto-cleavage of PCSK9 within the endoplasmic reticulum (ER) of hepatocytes.[2] Mature PCSK9 is then transported through the Golgi apparatus and secreted into the bloodstream.[1][2]

Once in circulation, secreted PCSK9 functions as a ligand, binding directly to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[1][3][4] This binding event is crucial, as the PCSK9-LDLR complex is then internalized into the cell through clathrin-coated pits.[1] Inside the cell, the complex is trafficked to endosomes. In the acidic environment of the endosome, LDL particles typically dissociate from the LDLR, allowing the receptor to recycle back to the cell surface. However, when PCSK9 is bound, it prevents the necessary conformational change in the LDLR, thereby inhibiting its recycling.[5][6][7] Instead, the entire PCSK9-LDLR complex is redirected to the lysosome for degradation.[2][8] This reduction in the number of available LDLRs on the cell surface leads to decreased clearance of LDL-cholesterol from the circulation and consequently, higher plasma LDL-C levels.[1][6]

Current blockbuster therapies, such as the monoclonal antibodies evolocumab and alirocumab, function by targeting and neutralizing circulating, extracellular PCSK9, thus preventing its interaction with the LDLR.[2][9]

The Intracellular Pathway: A Direct Route to Degradation

PCSK9 can also induce LDLR degradation through a more direct intracellular pathway that does not require its secretion.[1][8] In this mechanism, newly synthesized PCSK9 binds to nascent LDLRs within the trans-Golgi Network (TGN) or potentially the ER.[8][9][10] This intracellular complex is then sorted and transported directly to lysosomes for degradation, preventing the LDLR from ever reaching the cell surface to perform its cholesterol-clearing function.[8][10]

Evidence for this pathway is supported by the existence of certain gain-of-function mutations, such as S127R, which cause severe hypercholesterolemia even though the mutant PCSK9 protein is not secreted.[1] While the extracellular pathway is the primary contributor to regulating plasma LDL levels, the intracellular pathway also plays a role in modulating the total cellular pool of LDLR.[2][11] Therapies that reduce the synthesis of PCSK9, such as the siRNA-based drug Inclisiran, are effective against both the intracellular and extracellular pathways by targeting PCSK9 mRNA for degradation.[2][9]

Quantitative Data

The binding affinity between PCSK9 and the LDLR is a critical parameter influencing the efficacy of LDLR degradation. This interaction is pH-dependent, with a significantly higher affinity in the acidic environment of the endosomes compared to the neutral pH of the plasma.

Table 1: PCSK9-LDLR Binding Affinity Data

| Parameter | Condition | Value | Source |

| Dissociation Constant (Kd) | Wild-Type PCSK9, pH 7.4 | ~125-810 nM | [12][13] |

| Dissociation Constant (Kd) | Wild-Type PCSK9, Acidic pH | Affinity increases 150-170 fold | [14] |

| Dissociation Constant (Kd) | D374Y "Gain-of-Function" Mutant | ~25-30 fold higher affinity than WT | [4][12][15] |

Table 2: Comparison of Intracellular vs. Extracellular PCSK9 Pathways

| Feature | Extracellular Pathway | Intracellular Pathway |

| Location of Interaction | Cell surface | Trans-Golgi Network / ER |

| PCSK9 Source | Secreted, circulating PCSK9 | Newly synthesized PCSK9 |

| LDLR Target | Mature, cell-surface LDLR | Nascent, pre-surface LDLR |

| Primary Outcome | Reduced plasma LDL-C clearance | Reduced total cellular LDLR pool |

| Therapeutic Targeting | Monoclonal Antibodies (e.g., Evolocumab) | siRNA (e.g., Inclisiran) |

Experimental Protocols

Accurate measurement of PCSK9-LDLR binding and its functional consequences is essential for research and drug development. Below are detailed methodologies for key experiments.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding kinetics (association and dissociation rates) and affinity of the extracellular PCSK9-LDLR interaction.

Objective: To determine the Kd, kon (association rate), and koff (dissociation rate) of PCSK9 binding to the LDLR.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human LDLR extracellular domain

-

Recombinant human PCSK9 (wild-type or mutant)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-P+ at pH 7.4)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Methodology:

-

Chip Immobilization: The LDLR extracellular domain is covalently immobilized onto the sensor chip surface using standard amine coupling chemistry.

-

Analyte Injection: A series of concentrations of purified PCSK9 are prepared in the running buffer and injected sequentially over the LDLR-functionalized surface.

-

Association Phase: As PCSK9 flows over the surface, its binding to the immobilized LDLR is measured as a change in the refractive index, recorded in response units (RU).

-

Dissociation Phase: After the injection of PCSK9, running buffer is flowed over the chip, and the dissociation of the PCSK9-LDLR complex is monitored.

-

Regeneration: The chip surface is washed with a low-pH regeneration solution to remove all bound PCSK9, preparing it for the next injection cycle.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a 1:1 binding model to calculate the kinetic constants (kon, koff) and the equilibrium dissociation constant (Kd = koff/kon).[12]

References

- 1. droracle.ai [droracle.ai]

- 2. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Molecular basis for LDL receptor recognition by PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nps.org.au [nps.org.au]

- 6. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Insights into PCSK9-LDLR Regulation and Trafficking via the Differential Functions of MHC-I Proteins HFE and HLA-C [mdpi.com]

- 11. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibody-mediated disruption of the interaction between PCSK9 and the low-density lipoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Plasma PCSK9 preferentially reduces liver LDL receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Discovery and Characterization of Natural Ligands for Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a pivotal regulator of cholesterol homeostasis, primarily by promoting the degradation of the low-density lipoprotein receptor (LDLR).[1][2] This function has established PCSK9 as a prime therapeutic target for managing hypercholesterolemia and reducing the risk of atherosclerotic cardiovascular disease. While monoclonal antibodies against PCSK9 have proven highly effective, their cost and need for injection limit widespread use.[1][3][4] This has spurred significant interest in identifying orally available, small-molecule inhibitors, with natural products emerging as a promising source. This document provides a comprehensive technical overview of the discovery of natural ligands for PCSK9, detailing their mechanisms of action, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the core biological and experimental pathways.

The PCSK9-LDLR Signaling Pathway

PCSK9 is a protein primarily synthesized and secreted by the liver.[3][5] Its main function is to bind to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[3][6] Under normal circumstances, after an LDLR binds to an LDL particle, the complex is internalized via an endosome. The acidic environment of the endosome causes the LDL to dissociate, and the LDLR is recycled back to the cell surface.[3][7]

However, when PCSK9 is bound to the LDLR, it remains attached even in the acidic endosome and redirects the entire complex to the lysosome for degradation.[8][9][10] This prevents the LDLR from being recycled, leading to a reduced number of available receptors on the cell surface and consequently, higher levels of circulating LDL cholesterol.[3][8] The transcription of the PCSK9 gene itself is regulated by key nuclear factors, including Sterol Regulatory Element-Binding Protein 2 (SREBP-2) and Hepatocyte Nuclear Factor 1α (HNF1α).[1][6][11]

Caption: PCSK9 pathway leading to LDLR degradation.

Discovered Natural Ligands and Their Mechanisms

A diverse array of natural compounds has been identified as inhibitors of PCSK9. These ligands operate through several distinct mechanisms, making them valuable starting points for drug development.[3][12]

Mechanisms of Action:

-